molecular formula C33H30N6O2S B2809964 5-(4-Benzhydrylpiperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline CAS No. 887221-42-3

5-(4-Benzhydrylpiperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline

Cat. No.: B2809964
CAS No.: 887221-42-3
M. Wt: 574.7
InChI Key: SKNYJYUKSCERJN-UHFFFAOYSA-N
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Description

5-(4-Benzhydrylpiperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound has been synthesized using various methods and has shown promising results in several studies.

Scientific Research Applications

  • Cytotoxic and Anticancer Properties : Quinazoline derivatives have demonstrated significant anticancer activity. A study evaluated the cytotoxic/antiproliferative activity of a quinazoline derivative on the HeLa tumor cell line, indicating its potential as an anticancer drug. This compound showed cytotoxic effects on tumor cells and induced morphological changes and necrosis in HeLa cells (Ovádeková et al., 2005).

  • Synthesis and Structural Analysis : Research has been conducted on the synthesis and structural proof of tetrazolo[1,5-a]quinazoline derivatives, which are closely related to the specified compound. This includes the molecular structure analysis through X-ray structural analysis, demonstrating the compound's potential for further chemical applications (Kalniņa et al., 2014).

  • Anti-Inflammatory Applications : Studies have also focused on the anti-inflammatory potential of quinazoline derivatives. One such study synthesized and evaluated the anti-inflammatory activity of N-acyl-2-([1,2,4]triazolo[1,5-c]quinazoline-2-yl)-alkyl-(alkaryl-, aryl-)amines. These compounds showed high anti-inflammatory activity in the formalin-induced paw edema test in rats (Martynenko et al., 2019).

  • Antibacterial and Antifungal Activities : The antibacterial and antifungal properties of some quinazoline derivatives have been explored. In one study, a series of 2-aryl-5-methyl-[1,2,4]triazolo[1,5-c]quinazoline derivatives were synthesized and screened for antibacterial activities against various bacterial strains, showing promising results (Zeydi et al., 2017).

  • Synthesis of Various Derivatives for Medicinal Chemistry : The synthesis of various derivatives of [1,2,4]triazolo[1,5-c]quinazolines has been a significant area of research, highlighting the compound's versatility in medicinal chemistry applications. These studies involve complex chemical processes to create new compounds with potential therapeutic benefits (Rajan et al., 2002).

Mechanism of Action

Target of Action

The primary target of 5-(4-Benzhydrylpiperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline is human carbonic anhydrase (hCA), specifically the isoforms hCA II and hCA VII . These enzymes are zinc-containing and catalyze the reversible hydration of carbon dioxide to bicarbonate and proton ions . hCA VII is mainly expressed in brain tissues and plays a role in neuronal excitation .

Mode of Action

The compound acts as an effective inhibitor of hCA, designed through the tail approach using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . The crystal structures of this compound in complex with hCA II and hCA VII show that the inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II .

Biochemical Pathways

The inhibition of hCA VII affects the bicarbonate gradient, which results in the efflux of HCO3- ions through GABA A receptors . This process is functionally excitatory and establishes a GABAergic transmission . Moreover, hCA VII has been proposed to play a role in the control of neuropathic pain .

Pharmacokinetics

The conformational flexibility of the linker and the tail length are fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hCA isoforms .

Result of Action

The compound’s action results in the inhibition of hCA, particularly hCA VII, which leads to changes in the bicarbonate gradient and potentially affects neuronal excitation . This could have implications for the treatment of conditions such as neuropathic pain .

Action Environment

The environment can influence the action, efficacy, and stability of this compound Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness.

Properties

IUPAC Name

5-(4-benzhydrylpiperazin-1-yl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30N6O2S/c1-24-16-18-27(19-17-24)42(40,41)33-32-34-31(28-14-8-9-15-29(28)39(32)36-35-33)38-22-20-37(21-23-38)30(25-10-4-2-5-11-25)26-12-6-3-7-13-26/h2-19,30H,20-23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNYJYUKSCERJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCN(CC5)C(C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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